molecular formula C16H17ClN2O B2811736 N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide CAS No. 866042-77-5

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide

Cat. No.: B2811736
CAS No.: 866042-77-5
M. Wt: 288.78
InChI Key: UXULGYVZMAYQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide is a synthetic benzamide derivative characterized by a 2-chloro-6-(1H-pyrrol-1-yl)benzyl group linked to a 3-methyl-2-butenamide moiety. Pyrrole-containing compounds are known for their roles in drug design due to their hydrogen-bonding capabilities and aromatic π-system interactions with biological targets .

Properties

IUPAC Name

N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-12(2)10-16(20)18-11-13-14(17)6-5-7-15(13)19-8-3-4-9-19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXULGYVZMAYQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCC1=C(C=CC=C1Cl)N2C=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide, comparisons are drawn with analogous compounds, focusing on structural motifs, synthetic strategies, and inferred pharmacological profiles.

Substituent Effects: Pyrrole vs. Pyrimidine Derivatives

The compound in , N-[2-chloro-6-(4-chloro-6-methoxypyrimidin-2-ylsulfanyl)benzyl]-3,4-dimethyl-aniline, shares a benzyl backbone but replaces the pyrrole group with a pyrimidine-thioether system. Key differences include:

Feature Target Compound Compound
Aromatic Substituent 1H-pyrrol-1-yl (electron-rich heterocycle) 4-chloro-6-methoxypyrimidin-2-ylsulfanyl (electron-deficient heterocycle)
Functional Group Butenamide (α,β-unsaturated amide) Aniline (aromatic amine)
Synthetic Route Likely involves pyrrole coupling Thioether formation via NaH-mediated reaction
Biological Relevance Potential kinase inhibition (inferred) Anticancer/antimicrobial (e.g., Gleevec, sulfadiazine analogs)

The pyrrole group in the target compound may enhance π-π stacking interactions compared to the pyrimidine-thioether in , which is more polar and capable of hydrogen bonding via its nitrogen atoms.

α,β-Unsaturated Amide vs. Aniline Derivatives

The butenamide group in the target compound introduces an electrophilic α,β-unsaturated system, which is absent in the aniline derivative of . This structural feature is common in covalent inhibitors (e.g., Michael acceptors targeting cysteine residues) and may confer distinct reactivity or metabolic stability .

Halogenation Patterns

Both compounds feature a 2-chloro substituent on the benzyl ring, which typically enhances lipophilicity and bioavailability.

Q & A

Q. What are the critical steps in designing a synthetic route for N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide?

  • Methodological Answer : A viable synthetic route involves:
  • Step 1 : Benzylamine precursor functionalization. Introduce the 1H-pyrrole moiety via nucleophilic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to the chlorinated benzene ring .
  • Step 2 : Amide bond formation. React the benzylamine intermediate with 3-methyl-2-butenoyl chloride under anhydrous conditions (e.g., CH₂Cl₂, pyridine) to ensure high yield .
  • Step 3 : Purification. Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Q. How can researchers verify the structural integrity and purity of the compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm, benzyl CH₂ at δ 4.5–4.7 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₈ClN₂O: 325.1104).
  • Chromatography :
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer :
  • Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation.
  • Avoid prolonged exposure to moisture; use desiccants in storage containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s bioactivity?

  • Methodological Answer :
  • Core Modifications :
Variation SiteExample ModificationsAssay Type
Pyrrole ringSubstituent addition (e.g., Cl, F)In vitro enzyme inhibition
Benzyl groupHalogen replacement (e.g., Br vs. Cl)Cell-based cytotoxicity
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or GPCRs .

Q. How should researchers resolve discrepancies in reported biological activity data?

  • Methodological Answer :
  • Replicate Studies : Ensure consistency in assay conditions (e.g., cell line, incubation time, solvent controls) .
  • Orthogonal Assays : Cross-validate using complementary methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetics) .
  • Meta-Analysis : Compare data across studies with standardized metrics (e.g., IC₅₀ normalized to positive controls) .

Q. What strategies improve reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Optimization Table :
StepParameterOptimal ConditionYield Improvement
AmidationSolventCH₂Cl₂ over THF+15%
CouplingCatalystPd(PPh₃)₄ (5 mol%)+20%
  • Workup Adjustments : Use quenching agents (e.g., NaHCO₃ for acidic byproducts) to minimize side reactions .

Q. Which in vitro assays are most suitable for evaluating pharmacological potential?

  • Methodological Answer :
  • Primary Assays :
  • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) via radiometric assays .
  • Cell Viability : Use MTT assay in cancer lines (e.g., HeLa, MCF-7) with 48-hour exposure .
  • Secondary Assays :
  • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence .

Key Notes

  • Data Contradictions : Cross-reference synthetic yields and bioactivity metrics with peer-reviewed studies to mitigate bias .
  • Safety : Handle chlorinated intermediates in fume hoods; monitor for exothermic reactions during amidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.